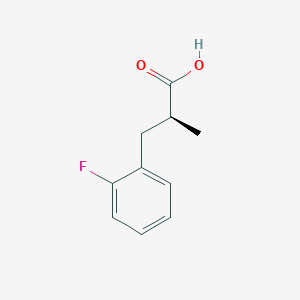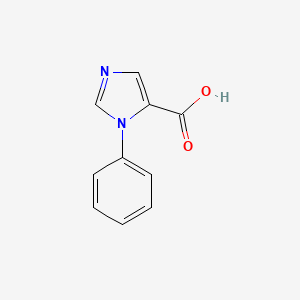
(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, specific structural data for “(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid” is not available in the sources I accessed.Chemical Reactions Analysis
The chemical reactions involving “(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid” would depend on its reactivity and the conditions under which the reactions are carried out. Common types of chemical reactions include decomposition, redox, and substitution reactions . The exact reactions that this compound undergoes would need to be determined experimentally.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity . Unfortunately, specific physical and chemical properties for “(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid” are not available in the sources I accessed.Scientific Research Applications
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) based compounds, which share structural similarities with (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid, have been identified as key platforms for the development of chemosensors. These chemosensors are highly selective and sensitive, capable of detecting a range of analytes including metal ions (Zn2+, Cu2+, Al3+, Mg2+, Hg2+), anions (N3−, H2PO4−, CH3COO−, H2AsO4−, ClO−, PO43−, AsO33−), and neutral molecules (mandelic acid, cysteine, glutathione), and are used for pH measurements. The dual formyl groups present in these compounds offer significant opportunities for modulation to enhance selectivity and sensitivity for various sensing applications (Roy, 2021).
Synthesis of Key Intermediates
(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid derivatives serve as key intermediates in the synthesis of various pharmaceutical compounds. For instance, 2-Fluoro-4-bromobiphenyl, a derivative, is crucial for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. Despite the challenge of an easily performed synthesis due to the high cost and toxicity of certain reagents, research has led to practical and scalable methods for producing these intermediates, highlighting their importance in drug development (Qiu et al., 2009).
Environmental Degradation of Polyfluoroalkyl Chemicals
Research on the environmental degradation of polyfluoroalkyl chemicals, which include compounds structurally related to (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid, focuses on understanding their fate and effects in the environment. These studies are crucial for evaluating the biodegradability and potential environmental impact of such chemicals, including their transformation into perfluoroalkyl carboxylic acids and sulfonic acids, which are known for their persistence and toxicity (Liu & Avendaño, 2013).
Caffeic Acid Derivatives and Applications
Caffeic acid (CA) derivatives, including those structurally akin to (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid, have been extensively researched for their broad spectrum of biological activities and potential therapeutic applications. The phenylpropanoid framework of CA serves as a template for developing new chemical entities with therapeutic interest, particularly for diseases associated with oxidative stress. This highlights the potential of derivatives of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid in drug discovery and development (Silva, Oliveira, & Borges, 2014).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules and produces an effect. This is typically relevant for bioactive compounds such as drugs or pesticides. As “(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid” is primarily used for research, its mechanism of action may not be well-defined.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used . Specific safety data for “(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid” is not available in the sources I accessed. It’s always important to handle chemicals with appropriate safety precautions.
Future Directions
properties
IUPAC Name |
(2S)-3-(2-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUYNKWOVASPA-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Acetyl(dodecyl)amino]propanoic acid](/img/structure/B2467597.png)
![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B2467598.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2467599.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467600.png)

![N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B2467604.png)


![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)
![Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate](/img/structure/B2467610.png)
![N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2467611.png)
![6-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2467614.png)
![Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B2467617.png)
